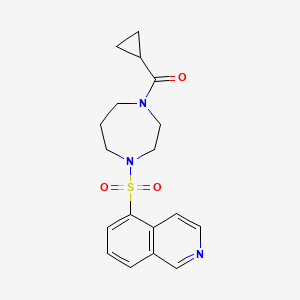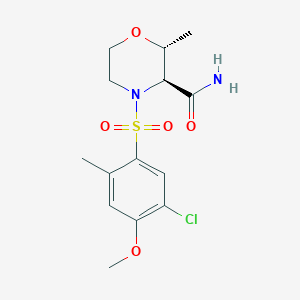![molecular formula C18H17N3O3 B7055103 N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B7055103.png)
N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylindole and 3-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-methylindole is reacted with 3-nitrobenzoyl chloride under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C2 and C3 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)-3-nitrobenzamide
- N-(2-methyl-1H-indol-3-yl)-3-nitrobenzamide
- N-(1H-indol-3-yl)-3-nitrobenzamide
Uniqueness
N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the 4-methyl group and the nitrobenzamide moiety can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-4-2-7-16-17(12)14(11-20-16)8-9-19-18(22)13-5-3-6-15(10-13)21(23)24/h2-7,10-11,20H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFGEGYSYKKMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide](/img/structure/B7055032.png)
![2-[[6,6-dimethyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide](/img/structure/B7055037.png)
![1-methyl-N-[[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B7055038.png)

![N-[[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]methyl]benzamide](/img/structure/B7055056.png)
![4,5-dimethyl-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine](/img/structure/B7055062.png)
![5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline](/img/structure/B7055066.png)
![2-[[6,6-dimethyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide](/img/structure/B7055078.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylpyrimidin-2-amine](/img/structure/B7055080.png)

![N-[2-(4-methyl-1H-indol-3-yl)ethyl]-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7055096.png)
![[(2S,4S)-1-(4-bromo-3-chlorophenyl)sulfonyl-4-fluoropyrrolidin-2-yl]methanol](/img/structure/B7055098.png)
![(3S,4S)-4-methyl-1-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]pyrrolidine-3-carboxamide](/img/structure/B7055110.png)

